Desacetylcefotaxime

antimicrobial susceptibility testing MIC determination cephalosporin pharmacology

Desacetylcefotaxime is the principal active metabolite of cefotaxime, offering a 2.5-fold longer elimination half-life and superior stability against Bacteroides fragilis and ESBL-producing Enterobacter-Klebsiella beta-lactamases. As Cefotaxime EP Impurity B, it is indispensable for ANDA method validation, HPLC system suitability (resolution ≥2.0), and commercial QC release of cefotaxime sodium APIs. This reference standard enables robust pharmacokinetic profiling in neonates (t½ up to 9.4 h) and synergy checkerboard assays. Ensure lot-specific CoA with USP/EP traceability.

Molecular Formula C14H15N5O6S2
Molecular Weight 413.4 g/mol
CAS No. 66340-28-1
Cat. No. B1670277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetylcefotaxime
CAS66340-28-1
Synonymsdeacetylcefotaxime
desacetylcefotaxime
desacetylcefotaxime, monosodium salt
desacetylcefotaxime, monosodium salt, (6R-trans)-isome
Molecular FormulaC14H15N5O6S2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
InChIInChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1
InChIKeyFHYWAOQGXIZAAF-GHXIOONMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desacetylcefotaxime CAS 66340-28-1 Procurement Guide: Active Metabolite of Cefotaxime


Desacetylcefotaxime (CAS 66340-28-1), also designated as 3-desacetylcefotaxime, is the principal active metabolite of the third-generation cephalosporin antibiotic cefotaxime [1]. Formed via hepatic and plasma esterase-mediated deacetylation of the parent compound, this metabolite constitutes approximately 24–30% of an administered cefotaxime dose recovered in urine [2]. As the only major active metabolite among third-generation cephalosporins that attains and maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration of its parent drug, desacetylcefotaxime represents a unique case of pharmacologically advantageous metabolism [3].

Why Desacetylcefotaxime Cannot Be Substituted by Cefotaxime or Other Cephalosporins


Substituting desacetylcefotaxime with cefotaxime or structurally related cephalosporins (e.g., ceftizoxime, cefuroxime, ceftazidime) is scientifically unjustified due to fundamental differences in elimination kinetics, beta-lactamase susceptibility, and in vivo exposure profiles. While cefotaxime exhibits an elimination half-life of approximately 0.8–1.7 hours in adults, desacetylcefotaxime demonstrates a consistently prolonged half-life of 1.5–2.6 hours [1]. More critically, desacetylcefotaxime displays superior stability against hydrolysis by beta-lactamases from Bacteroides fragilis, Proteus vulgaris, and the K1 enzyme of Enterobacter-Klebsiella compared to the parent compound [2]. These kinetic and enzymatic distinctions translate to fundamentally different concentration-time profiles that cannot be replicated by simply adjusting cefotaxime dosing or substituting alternative third-generation cephalosporins [3]. Furthermore, in analytical applications such as pharmaceutical impurity testing and pharmacokinetic studies, desacetylcefotaxime serves as a specific reference standard (EP Impurity B) that is chemically distinct and non-interchangeable with other cephalosporin impurities or metabolites.

Quantitative Differentiation Evidence: Desacetylcefotaxime vs. Comparator Compounds


Antibacterial Activity Differential: Desacetylcefotaxime vs. Cefotaxime

Desacetylcefotaxime exhibits antibacterial activity that is consistently four- to eightfold lower than that of its parent compound cefotaxime against a broad range of clinical isolates [1]. This differential is quantitatively consistent across multiple independent studies, with desacetylcefotaxime MIC values being 2 to 5 dilution steps higher than those of cefotaxime and ceftizoxime [2]. However, the metabolite retains clinically relevant activity, with mean MICs below 1 μg/mL for most Enterobacteriaceae, Haemophilus influenzae, and Neisseria meningitidis [3]. The 4- to 8-fold activity reduction is species-dependent and does not uniformly apply to all organisms; against Pseudomonas cepacia, desacetylcefotaxime actually surpasses the activity of cefotaxime [3].

antimicrobial susceptibility testing MIC determination cephalosporin pharmacology

Elimination Half-Life Differentiation: Desacetylcefotaxime vs. Cefotaxime

Desacetylcefotaxime demonstrates a consistently longer elimination half-life than cefotaxime across all studied populations. In healthy adults receiving a 1 g intravenous infusion of cefotaxime over 1 hour, the mean elimination half-life of cefotaxime was 0.8 hours, while desacetylcefotaxime exhibited a half-life of 2 hours [1]. In elderly patients (66–93 years), population pharmacokinetic modeling yielded mean terminal half-lives of 1.7 hours for cefotaxime and 2.6 hours for desacetylcefotaxime [2]. The differential is most pronounced in pediatric populations with renal dysfunction: in children with severe renal impairment (creatinine clearance <30 mL/min/1.73 m²), the desacetylcefotaxime half-life extends to 6.19 ± 3.22 hours [3].

pharmacokinetics elimination half-life renal clearance population PK modeling

Beta-Lactamase Stability: Desacetylcefotaxime Superior to Cefotaxime Against Specific Enzymes

Desacetylcefotaxime exhibits greater stability to hydrolysis by beta-lactamases from specific bacterial species compared to its parent compound cefotaxime. In kinetic studies examining representative beta-lactamases, desacetylcefotaxime was more stable to hydrolysis in comparison with cefotaxime for all investigated enzymes [1]. Specifically, desacetylcefotaxime demonstrates superior stability against beta-lactamases produced by Bacteroides fragilis, Proteus vulgaris, and the K1 enzyme of Enterobacter-Klebsiella [2]. This differential stability contributes mechanistically to the observed synergistic antimicrobial interactions when desacetylcefotaxime and cefotaxime coexist [3].

beta-lactamase stability enzyme hydrolysis kinetics antimicrobial resistance

Synergistic Antimicrobial Interaction: Desacetylcefotaxime Enhances Cefotaxime Activity

Desacetylcefotaxime acts synergistically with cefotaxime against a substantial proportion of clinical bacterial isolates. In agar dilution checkerboard studies, synergy (defined as a fractional inhibitory concentration index <0.5) between cefotaxime and desacetylcefotaxime was demonstrated against 34% of 272 clinical isolates overall, with notably higher synergy rates against staphylococci (72%) and enterococci (50%) [1]. A separate study found that cefotaxime and desacetylcefotaxime act synergistically against 72% of tested strains [2]. The presence of desacetylcefotaxime was shown to lower cefotaxime MIC values four-fold or greater in 82% of synergy studies [3].

antimicrobial synergy fractional inhibitory concentration combination therapy

Analytical Reference Standard: Desacetylcefotaxime as Pharmacopeial Impurity Marker

Desacetylcefotaxime is officially recognized as Cefotaxime EP Impurity B (European Pharmacopoeia) and serves as a critical reference standard for pharmaceutical quality control [1]. In Japanese Pharmacopoeia analytical methods, desacetylcefotaxime and cefotaxime sodium are eluted in sequence with a specified resolution requirement of ≥20 and a cefotaxime symmetry coefficient of ≤2.0 [2]. Simultaneous HPLC quantification methods have been validated for desacetylcefotaxime and cefotaxime in human plasma and cerebrospinal fluid, with detection limits of 0.08 μg/mL in ocular aqueous humor and 0.31 μg/mL in plasma [3].

pharmaceutical analysis HPLC method validation reference standard impurity profiling

Species-Specific Superior Activity: Desacetylcefotaxime Outperforms Comparator Cephalosporins

While desacetylcefotaxime is generally less active than cefotaxime, it demonstrates superior activity against specific comparator cephalosporins in certain bacterial species. Against Klebsiella pneumoniae and Pseudomonas cepacia, the antibacterial potency of desacetylcefotaxime was superior to that of cefoperazone and ceftazidime [1]. Furthermore, the activity of desacetylcefotaxime markedly exceeds that of cefazolin, cefamandole, and cefoxitin against most tested organisms [2]. Against some strains of Pseudomonas cepacia, desacetylcefotaxime actually surpasses the activity of cefotaxime itself [3].

antimicrobial spectrum MIC comparison cephalosporin cross-resistance

Primary Scientific and Industrial Application Scenarios for Desacetylcefotaxime


Pharmaceutical Impurity Testing and ANDA Regulatory Submissions

Desacetylcefotaxime, designated as Cefotaxime EP Impurity B, is essential for analytical method development, method validation (AMV), and quality control applications required for Abbreviated New Drug Applications (ANDA) and commercial production of cefotaxime sodium [1]. The compound serves as a reference standard with traceability to USP and EP pharmacopeial standards. HPLC methods employing desacetylcefotaxime as an impurity marker achieve resolution of ≥20 from the parent peak, enabling compliance with regulatory specifications [2].

Clinical Pharmacokinetic Studies Requiring Simultaneous Parent-Metabolite Quantification

Given the 2.5-fold longer elimination half-life of desacetylcefotaxime (2.0 h) compared to cefotaxime (0.8 h) [1], accurate pharmacokinetic characterization of cefotaxime therapy mandates simultaneous quantification of both compounds. Validated HPLC methods achieve detection limits of 0.08 μg/mL in ocular aqueous humor and 0.31 μg/mL in plasma, enabling robust PK sampling in special populations including neonates (where desacetylcefotaxime half-life extends to 9.4 h), children with renal dysfunction (6.19 ± 3.22 h in severe impairment), and elderly patients (2.6 h mean terminal half-life) [2].

In Vitro Antimicrobial Synergy Investigations and Checkerboard Assays

Desacetylcefotaxime is required for in vitro studies examining antimicrobial synergy between cefotaxime and its active metabolite. Checkerboard assays demonstrate synergy (FIC <0.5) against 34% of clinical isolates overall and up to 72% against staphylococci, with desacetylcefotaxime lowering cefotaxime MIC values four-fold or greater in 82% of studies [1]. The 4- to 8-fold lower intrinsic activity of desacetylcefotaxime relative to cefotaxime [2] must be accounted for when designing combination experiments and interpreting fractional inhibitory concentration indices.

Beta-Lactamase Enzyme Kinetics and Inhibitor Screening Studies

Desacetylcefotaxime serves as a comparator substrate in beta-lactamase hydrolysis studies due to its differential stability profile relative to cefotaxime. The metabolite exhibits greater stability against beta-lactamases from Bacteroides fragilis, Proteus vulgaris, and the Enterobacter-Klebsiella K1 enzyme [1], and was found more stable than cefotaxime for all investigated enzymes [2]. This property makes desacetylcefotaxime valuable for characterizing enzyme substrate specificity, evaluating inhibitor efficacy, and investigating structure-activity relationships in beta-lactamase research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desacetylcefotaxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.